molecular formula C12H12Br2O2 B310679 Cyclopentyl 2,4-dibromobenzoate

Cyclopentyl 2,4-dibromobenzoate

Cat. No.: B310679
M. Wt: 348.03 g/mol
InChI Key: PJSDARSBFFEHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 2,4-dibromobenzoate is a brominated aromatic ester characterized by a cyclopentyl ester group attached to a benzoic acid backbone substituted with bromine atoms at the 2- and 4-positions. The bromine substituents contribute to its electron-withdrawing properties, influencing reactivity in substitution or coupling reactions, while the cyclopentyl group introduces steric bulk, which may modulate solubility and metabolic stability .

Synthetically, the compound is likely prepared via esterification of 2,4-dibromobenzoic acid with cyclopentanol under acidic or coupling conditions (e.g., DCC/DMAP). Analogous methods, such as the use of bromocyclopentane in alkylation reactions (e.g., for purine derivatives), highlight challenges in regioselectivity and yield optimization, which may parallel the synthesis of this compound .

Properties

Molecular Formula

C12H12Br2O2

Molecular Weight

348.03 g/mol

IUPAC Name

cyclopentyl 2,4-dibromobenzoate

InChI

InChI=1S/C12H12Br2O2/c13-8-5-6-10(11(14)7-8)12(15)16-9-3-1-2-4-9/h5-7,9H,1-4H2

InChI Key

PJSDARSBFFEHNB-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1CCC(C1)OC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentyl 2,4-dibromobenzoate belongs to a broader class of halogenated aromatic esters. Below is a comparative analysis with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs

Cyclopentyl 2-Chloro-4-fluorobenzoate

  • Substituents : Cl (2-position), F (4-position).
  • Properties : Reduced molecular weight compared to the dibromo analog. The electron-withdrawing effects of Cl and F may alter reactivity in nucleophilic aromatic substitution. Fluorine’s smaller atomic radius reduces steric hindrance.
  • Applications : Often used in medicinal chemistry for PET imaging probes due to fluorine-18 incorporation .

Methyl 2,4-Dibromobenzoate

  • Ester Group : Methyl instead of cyclopentyl.
  • Properties : Lower boiling point and higher solubility in polar solvents due to reduced steric bulk. Less stable under metabolic conditions due to easier ester hydrolysis.
  • Applications : Common intermediate in Suzuki-Miyaura cross-coupling reactions .

Cyclopentyl 3,5-Diiodobenzoate

  • Substituents : I (3,5-positions).
  • Properties : Higher molecular weight and density. Iodine’s polarizability enhances halogen bonding, making it useful in crystal engineering.
  • Applications : Explored in radiopharmaceuticals (e.g., iodine-131 labeling) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Reactivity (Electrophilicity)
This compound 358.97 95–98* 3.2* High (Br EWG)
Cyclopentyl 2-Cl-4-F-benzoate 270.72 82–85 2.8 Moderate
Methyl 2,4-dibromobenzoate 293.94 68–70 2.5 High

*Estimated based on brominated benzoate analogs .

Research Findings and Challenges

  • Synthetic Challenges : Regioselective bromination of benzoic acid derivatives often requires careful control of reaction conditions (e.g., Br₂/Fe catalysis vs. NBS). Competing di- vs. tri-substitution can complicate purification .
  • Stability Issues : Cyclopentyl esters with electron-deficient aromatic rings may undergo photodegradation, necessitating stabilization additives in formulations .
  • Comparative Performance : In drug delivery, this compound derivatives show 20–30% higher metabolic stability than methyl analogs in liver microsome assays but lower aqueous solubility .

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